molecular formula C14H12N2O2S B1607405 n-(4-Cyanophenyl)-4-methylbenzenesulfonamide CAS No. 56768-53-7

n-(4-Cyanophenyl)-4-methylbenzenesulfonamide

Cat. No.: B1607405
CAS No.: 56768-53-7
M. Wt: 272.32 g/mol
InChI Key: HQQVYEMQVKDXJX-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Benzonitriles

N-Cyano-N-phenyl-p-methylbenzenesulfonamide is utilized in the synthesis of various benzonitriles, derived from (hetero)aryl bromides. This process is efficient for synthesizing electronically diverse and sterically demanding aryl bromides and has applications in creating pharmaceutical intermediates. It also facilitates chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).

Computational and Spectroscopic Study

A sulfonamide molecule, derived from a similar compound, was analyzed using spectroscopic tools and density functional theory (DFT). This study highlighted the compound's structural and electronic properties, including its molecular electrostatic potential and natural bond order analysis (Murthy et al., 2018).

Cyanation of C(sp(2))-H Bond of Alkenes

This compound is used in rhodium-catalyzed cyanation of chelation-assisted C-H bonds of alkenes. This method tolerates various functional groups and allows the synthesis of diverse substituted acrylonitriles, demonstrating its potential in organic synthesis (Chaitanya & Anbarasan, 2015).

Structural Studies and Synthesis

The compound has been used in structural studies and synthesis involving X-ray single-crystal analysis and DFT calculations. This includes the preparation of N-[(2-(Trimethylsilyl)oxy)phenyl]-arylsulfonamides and studying their self-association in solutions (Nikonov et al., 2019).

Deoxycyanamidation of Alcohols

N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) has been used for deoxycyanamidation of alcohols, offering a novel approach to access a diverse range of tertiary cyanamides. This method exploits NCTS's reactivity pathway for electrophilic C- and N-cyanation processes (Ayres et al., 2017).

Quantum-Chemical Calculations

The compound has been subjected to quantum-chemical calculations to define its optimized state, predict free energy, and identify molecular orbitals contributing to spectrum formation. This is particularly relevant in studying compounds with antioxidant activity (Peiming et al., 2022).

Properties

IUPAC Name

N-(4-cyanophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-2-8-14(9-3-11)19(17,18)16-13-6-4-12(10-15)5-7-13/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQVYEMQVKDXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292973
Record name n-(4-cyanophenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56768-53-7
Record name NSC86607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-cyanophenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Aminobenzonitrile (98%, 500.0 g (4.15 mol) was dissolved in a mixed solvent of pyridine (360 ml) and acetonitrile (900 ml). To this, p-toluenesulfonyl chloride (872.3 g (4.44 mol)) was added with stirring at room temperature. After stirring for 16 hours at room temperature, water (4000 ml) was added to the reaction mixture to bring about separation of crystals. The crystals were filtered and washed with water to give 1153 g (98%) of 4′-cyano-p-toluenesulfonanilide as pale red crude crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
872.3 g
Type
reactant
Reaction Step Two
Name
Quantity
4000 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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